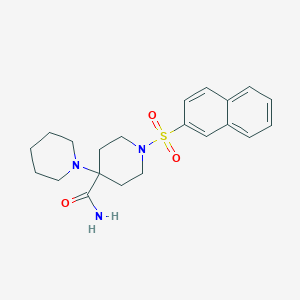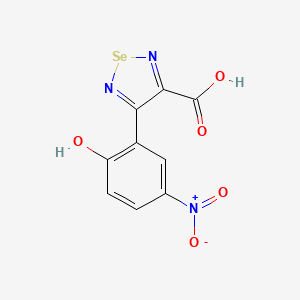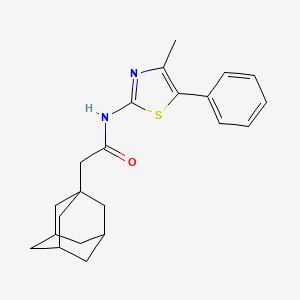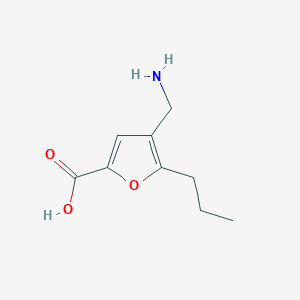![molecular formula C16H14N6O2S B11495214 2-[(5-methyl-1H-benzimidazol-2-yl)sulfanyl]-N-[4-(1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-yl]acetamide](/img/structure/B11495214.png)
2-[(5-methyl-1H-benzimidazol-2-yl)sulfanyl]-N-[4-(1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(5-methyl-1H-benzimidazol-2-yl)sulfanyl]-N-[4-(1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-yl]acetamide is a complex organic compound that features a benzimidazole ring, a pyrrole ring, and an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-methyl-1H-benzimidazol-2-yl)sulfanyl]-N-[4-(1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-yl]acetamide typically involves multiple steps. One common method includes the reaction of 5-methyl-1H-benzimidazole-2-thiol with 4-(1H-pyrrol-1-yl)-1,2,5-oxadiazole-3-amine in the presence of acetic anhydride. The reaction is carried out under reflux conditions in an appropriate solvent such as dimethyl sulfoxide (DMSO) or ethanol .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-[(5-methyl-1H-benzimidazol-2-yl)sulfanyl]-N-[4-(1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the benzimidazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group in the oxadiazole ring can be reduced to an amine.
Substitution: The hydrogen atoms on the benzimidazole and pyrrole rings can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) in the presence of hydrogen gas (H₂) are typically used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine (Br₂) or chloromethyl methyl ether (MOMCl).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated or alkylated derivatives.
Scientific Research Applications
2-[(5-methyl-1H-benzimidazol-2-yl)sulfanyl]-N-[4-(1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-yl]acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities.
Mechanism of Action
The mechanism of action of 2-[(5-methyl-1H-benzimidazol-2-yl)sulfanyl]-N-[4-(1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-yl]acetamide is not fully understood. it is believed to interact with specific molecular targets such as enzymes or receptors, modulating their activity. The benzimidazole ring is known to bind to various biological targets, while the oxadiazole ring may enhance the compound’s stability and bioavailability .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-[(5-methyl-1H-benzimidazol-2-yl)sulfanyl]-N-[4-(1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-yl]acetamide is unique due to the presence of multiple heterocyclic rings, which may confer enhanced biological activity and stability compared to simpler benzimidazole derivatives.
Properties
Molecular Formula |
C16H14N6O2S |
|---|---|
Molecular Weight |
354.4 g/mol |
IUPAC Name |
2-[(6-methyl-1H-benzimidazol-2-yl)sulfanyl]-N-(4-pyrrol-1-yl-1,2,5-oxadiazol-3-yl)acetamide |
InChI |
InChI=1S/C16H14N6O2S/c1-10-4-5-11-12(8-10)18-16(17-11)25-9-13(23)19-14-15(21-24-20-14)22-6-2-3-7-22/h2-8H,9H2,1H3,(H,17,18)(H,19,20,23) |
InChI Key |
ZLCKSOSZHLODRT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N2)SCC(=O)NC3=NON=C3N4C=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(3-butoxypropyl)amino]-3-nitro-2H-thiochromen-2-one](/img/structure/B11495140.png)
![4-bromo-3-[(6-cyano-1,3-benzodioxol-5-yl)sulfamoyl]-N-phenylbenzamide](/img/structure/B11495160.png)
![N-[6,6-dimethyl-2,4-dioxo-1-(2-phenylethyl)-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl]-4-methoxybenzamide](/img/structure/B11495162.png)


![2-{2-[(2-chloro-4,5-difluorobenzyl)sulfanyl]-5-methyl-1,3-benzoxazol-7-yl}-2H-benzotriazole](/img/structure/B11495183.png)
![3-[(3-nitro-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11495186.png)
![7,7-dimethyl-4-(thiophen-3-yl)-1-[4-(trifluoromethyl)phenyl]-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione](/img/structure/B11495194.png)
![2,4-di(morpholin-4-yl)-6-[4-(1H-tetrazol-1-yl)phenoxy]-1,3,5-triazine](/img/structure/B11495198.png)

![2-[5-(4-methoxyphenyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydro-6H-pyrrolo[3,4-d]pyrimidin-6-yl]acetamide](/img/structure/B11495211.png)


![3-{[(2-chlorophenyl)carbonyl]amino}-N-(furan-2-ylmethyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11495231.png)
